molecular formula C14H21NO3S B7595771 N-(4-ethylsulfonylphenyl)oxepan-4-amine

N-(4-ethylsulfonylphenyl)oxepan-4-amine

Cat. No.: B7595771
M. Wt: 283.39 g/mol
InChI Key: MTQHVNMEFZICNX-UHFFFAOYSA-N
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Description

N-(4-Ethylsulfonylphenyl)oxepan-4-amine is a synthetic organic compound characterized by a seven-membered oxepane ring linked to a 4-ethylsulfonyl-substituted phenyl group via an amine moiety. The ethylsulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability and solubility compared to non-polar substituents. The oxepane ring’s conformational flexibility could influence its pharmacokinetic profile, though this requires empirical validation.

Properties

IUPAC Name

N-(4-ethylsulfonylphenyl)oxepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-2-19(16,17)14-7-5-13(6-8-14)15-12-4-3-10-18-11-9-12/h5-8,12,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQHVNMEFZICNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NC2CCCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • In contrast, tetrahydropyran derivatives (Examples 13–14) prioritize rigidity, which could enhance selectivity .
  • Substituent Impact : The ethylsulfonyl group in the target compound is simpler and more polar than the bulky isopropyl-cyclopentyl and phenyl-dihydropyridinyl groups in the patent compounds. This difference likely reduces molecular weight and improves aqueous solubility, favoring oral bioavailability.

Comparison with Thiazolidinone Derivatives (NAT-1 and NAT-2)

The thiazolidinone-based compounds NAT-1 and NAT-2 () share a nicotinamide moiety but differ fundamentally in core structure and substituents:

Parameter This compound NAT-1 NAT-2
Core Structure Oxepane Thiazolidinone (5-membered S/N ring) Thiazolidinone (5-membered S/N ring)
Key Functional Groups Ethylsulfonylphenyl, amine Methoxyphenyl, nicotinamide Di-tert-butyl-hydroxyphenyl, nicotinamide
Molecular Weight Likely lower than NAT-1/NAT-2 Not explicitly provided Not explicitly provided

Key Findings :

  • Biological Relevance: Thiazolidinones (NAT-1/NAT-2) are associated with antidiabetic and anti-inflammatory activities, whereas oxepane derivatives may target distinct pathways due to structural dissimilarity.

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